molecular formula C10H20ClNO2 B1455648 Methyl 2-propylpiperidine-2-carboxylate hydrochloride CAS No. 1332529-69-7

Methyl 2-propylpiperidine-2-carboxylate hydrochloride

Cat. No.: B1455648
CAS No.: 1332529-69-7
M. Wt: 221.72 g/mol
InChI Key: CPFSKLKHOQJUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-propylpiperidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with propyl bromide to form 2-propylpiperidine. This intermediate is then reacted with methyl chloroformate to yield Methyl 2-propylpiperidine-2-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Methyl 2-propylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-propylpiperidine-2-carboxylate hydrochloride is widely used in scientific research due to its unique properties. It is employed in:

    Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound is utilized in research related to enzyme inhibition and receptor binding.

    Industrial Applications: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-propylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 2-propylpiperidine-2-carboxylate hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its specific combination of properties, making it valuable for a wide range of scientific research applications.

Properties

IUPAC Name

methyl 2-propylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSKLKHOQJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-propylpiperidine-2-carboxylate hydrochloride
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Methyl 2-propylpiperidine-2-carboxylate hydrochloride
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Methyl 2-propylpiperidine-2-carboxylate hydrochloride
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Methyl 2-propylpiperidine-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-propylpiperidine-2-carboxylate hydrochloride

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